molecular formula C9H12ClNO B13046625 2-Amino-2-(2-chloro-4-methylphenyl)ethan-1-OL

2-Amino-2-(2-chloro-4-methylphenyl)ethan-1-OL

Cat. No.: B13046625
M. Wt: 185.65 g/mol
InChI Key: KUUZGJDTKWZPKE-UHFFFAOYSA-N
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Description

2-Amino-2-(2-chloro-4-methylphenyl)ethan-1-OL is a chemical compound with the molecular formula C9H12ClNO and a molecular weight of 185.65 g/mol . It is characterized by the presence of an amino group, a chloro-substituted aromatic ring, and a hydroxyl group on an ethan-1-ol backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(2-chloro-4-methylphenyl)ethan-1-OL typically involves the reaction of 2-chloro-4-methylbenzaldehyde with ammonia and a reducing agent such as sodium borohydride. The reaction conditions often include a solvent like ethanol and a temperature range of 0-25°C .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(2-chloro-4-methylphenyl)ethan-1-OL undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Amino-2-(2-chloro-4-methylphenyl)ethan-1-OL has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-2-(2-chloro-4-methylphenyl)ethan-1-OL involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor or receptor modulator, affecting biochemical processes such as signal transduction and metabolic pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-2-(2-chloro-4-methylphenyl)ethan-1-OL is unique due to its specific substitution pattern on the aromatic ring, which can influence its reactivity and interaction with biological targets. The presence of both amino and hydroxyl groups also provides versatility in chemical modifications and applications .

Properties

Molecular Formula

C9H12ClNO

Molecular Weight

185.65 g/mol

IUPAC Name

2-amino-2-(2-chloro-4-methylphenyl)ethanol

InChI

InChI=1S/C9H12ClNO/c1-6-2-3-7(8(10)4-6)9(11)5-12/h2-4,9,12H,5,11H2,1H3

InChI Key

KUUZGJDTKWZPKE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(CO)N)Cl

Origin of Product

United States

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